molecular formula C9H13BrN2O2S B11839964 tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate

tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate

Cat. No.: B11839964
M. Wt: 293.18 g/mol
InChI Key: IAUWEIYCHDEMNJ-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H13BrN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate typically involves the reaction of 4-bromo-5-methylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antibacterial agent due to its thiazole moiety.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors in biological systems. The thiazole ring is known to interact with various molecular targets, including enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate
  • tert-Butyl (4-bromo-3-methylthiazol-2-yl)carbamate
  • tert-Butyl (4-bromo-5-ethylthiazol-2-yl)carbamate

Uniqueness

tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the tert-butyl carbamate group also provides a protective function, allowing for selective reactions at other positions on the molecule .

Biological Activity

tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C₉H₁₃BrN₂O₂S and a molecular weight of approximately 293.18 g/mol. The compound features a thiazole ring, which contributes to its biological activity through interactions with various biological targets.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies indicate that it demonstrates effective antimicrobial activity against various pathogens, making it a candidate for development as an antimicrobial agent.
  • Antifungal Activity : Similar to its antibacterial properties, the compound has shown efficacy against fungal strains, suggesting potential use in treating fungal infections.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation. Specific studies highlight its ability to induce apoptosis in certain cancer cell lines .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with key enzymes and cellular pathways:

  • Enzyme Inhibition : The thiazole moiety allows the compound to bind to active sites of enzymes, potentially inhibiting their function and disrupting metabolic pathways critical for pathogen survival or cancer cell proliferation .
  • Cell Signaling Disruption : By interfering with specific signaling pathways, the compound may alter cellular responses, leading to reduced growth and increased apoptosis in malignant cells .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Demonstrated significant antimicrobial activity against gram-positive and gram-negative bacteria.
Showed antifungal effects against Candida species in vitro.
Induced apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.
  • Anticancer Activity : In vitro assays conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours .
  • Fungal Inhibition : Research indicated that the compound inhibited the growth of various Candida species at concentrations ranging from 16 to 64 µg/mL, demonstrating its potential as an antifungal agent.

Properties

Molecular Formula

C9H13BrN2O2S

Molecular Weight

293.18 g/mol

IUPAC Name

tert-butyl N-(4-bromo-5-methyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C9H13BrN2O2S/c1-5-6(10)11-7(15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,11,12,13)

InChI Key

IAUWEIYCHDEMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)OC(C)(C)C)Br

Origin of Product

United States

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